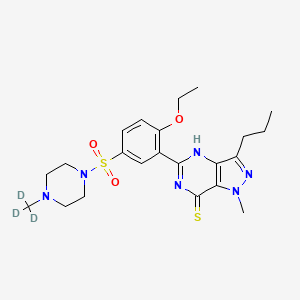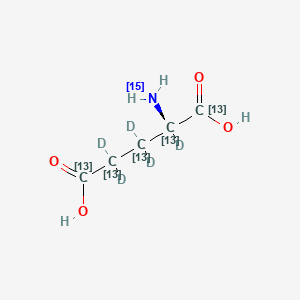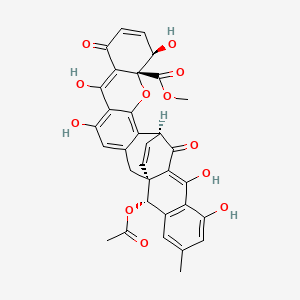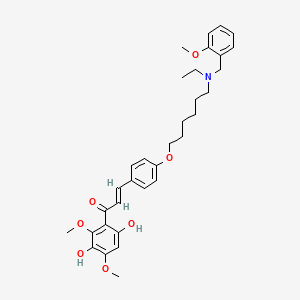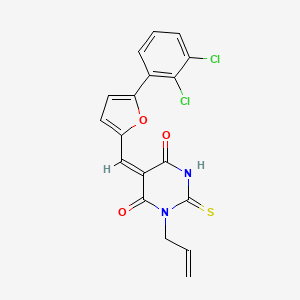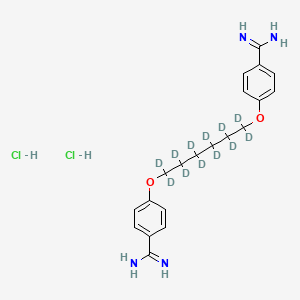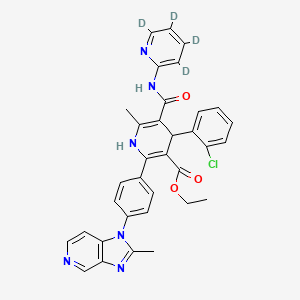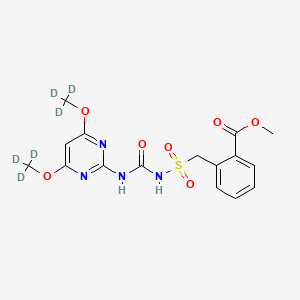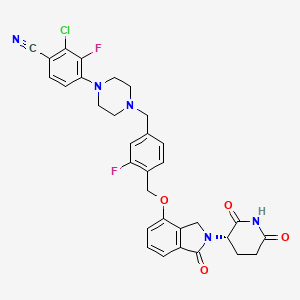
Cereblon inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cereblon inhibitor 1 is a compound that targets cereblon, a substrate recognition protein in the E3 ubiquitin ligase complex. Cereblon plays a crucial role in various biological processes by regulating tissue-specific targets. The inhibition of cereblon has significant implications in the treatment of diseases such as multiple myeloma and other cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cereblon inhibitor 1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Cereblon inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced potency and selectivity. These derivatives are further evaluated for their biological activity and therapeutic potential .
Aplicaciones Científicas De Investigación
Cereblon inhibitor 1 has a wide range of scientific research applications, including:
Mecanismo De Acción
Cereblon inhibitor 1 exerts its effects by binding to cereblon, thereby altering its substrate specificity. This binding leads to the recruitment and degradation of specific proteins involved in disease progression. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a critical role in protein homeostasis and cellular regulation .
Comparación Con Compuestos Similares
- Thalidomide
- Lenalidomide
- Pomalidomide
Propiedades
Fórmula molecular |
C32H28ClF2N5O4 |
|---|---|
Peso molecular |
620.0 g/mol |
Nombre IUPAC |
2-chloro-4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]-3-fluorophenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C32H28ClF2N5O4/c33-29-20(15-36)6-7-25(30(29)35)39-12-10-38(11-13-39)16-19-4-5-21(24(34)14-19)18-44-27-3-1-2-22-23(27)17-40(32(22)43)26-8-9-28(41)37-31(26)42/h1-7,14,26H,8-13,16-18H2,(H,37,41,42)/t26-/m0/s1 |
Clave InChI |
PVJLGFCYPTZLAE-SANMLTNESA-N |
SMILES isomérico |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=C(C=C(C=C4)CN5CCN(CC5)C6=C(C(=C(C=C6)C#N)Cl)F)F |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=C(C=C(C=C4)CN5CCN(CC5)C6=C(C(=C(C=C6)C#N)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



